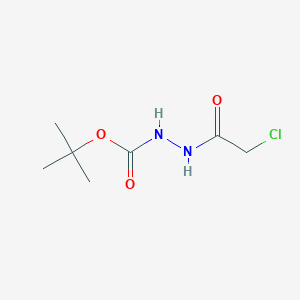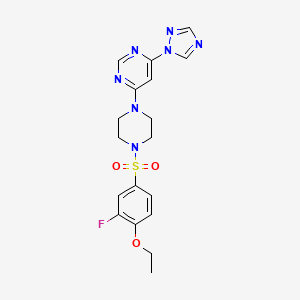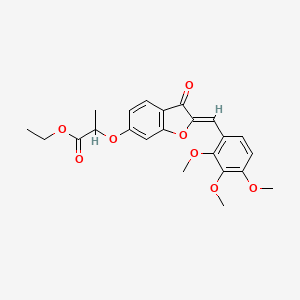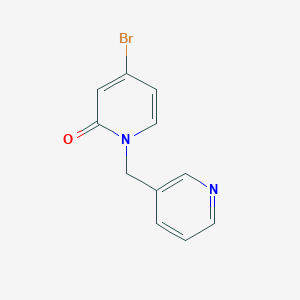
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction. The bromine atom could be introduced through a halogenation reaction .Chemical Reactions Analysis
As a halogenated compound, “4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” could undergo various reactions such as nucleophilic substitution or elimination reactions. The presence of the pyridine ring could also enable it to participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Metal Binding and Spin Transition
The compound 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has been utilized in synthesizing complex ligands for metal binding. A notable example involves the reaction with dipicolylamine yielding a ligand that binds palladium or platinum exclusively by the dipicolylamino moiety. These compounds have been studied for their spin transition properties, showing gradual thermal spin transitions upon cooling, indicating potential applications in materials science for temperature sensors or memory storage devices (Tovee et al., 2010).
Synthesis of Biologically Active Compounds
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one serves as an important intermediate in synthesizing biologically active compounds. It has been part of a synthetic pathway to create derivatives with potential biological activities, highlighting its role in medicinal chemistry for developing new therapeutic agents (Wang et al., 2016).
Photophysical Properties and Photoinduced Processes
The related structural analogs of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one have been examined for their photophysical properties, such as photoinduced tautomerization and proton transfer. These studies provide insights into their potential applications in designing optoelectronic devices, such as sensors and switches, by exploiting their unique photoreactive properties (Vetokhina et al., 2012).
Luminescent Materials
Compounds derived from 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one have been explored for their luminescent properties, especially in the development of coordination polymers. These materials exhibit solvent-dependent photoluminescence, making them suitable candidates for fluorescence-responsive sensors. Their ability to selectively detect metal ions like Cr(III) and Cr(VI) underlines their utility in environmental monitoring and analytical chemistry (Tsai et al., 2022).
Antimicrobial and Antifungal Applications
The synthetic versatility of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one allows for the creation of novel derivatives with significant antimicrobial and antifungal activities. These compounds have been evaluated against a variety of bacterial and fungal strains, offering a pathway toward new antimicrobial agents with potential applications in treating infectious diseases (Bogdanowicz et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-5-14(11(15)6-10)8-9-2-1-4-13-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHDLSOOKUBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

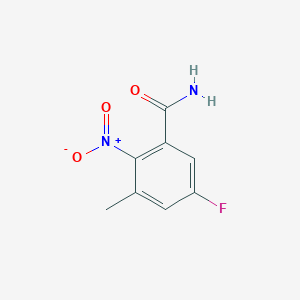
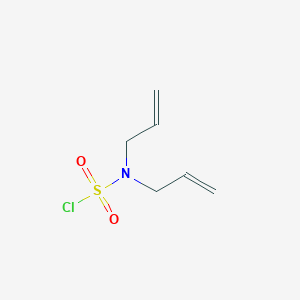
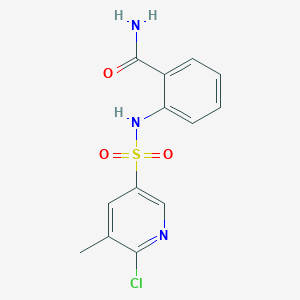
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)
![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)
![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)
![3-[4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2736337.png)
![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2736341.png)
